2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-nitropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)2(7)1-8(9)10;/h2H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVAQHSMFJPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of 3,3,3-Trifluoropropane
Nitration of aliphatic trifluoromethyl compounds typically employs mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–40°C). For example, benzotrifluoride undergoes nitration at the meta position to yield 3-nitrobenzotrifluoride in 85–90% yield. Adapting this to 3,3,3-trifluoropropane requires careful temperature modulation to avoid defluorination. Pilot studies suggest that fuming nitric acid in sulfuric acid at 20–30°C produces 1-nitro-3,3,3-trifluoropropane with 70% efficiency.
Radical Nitration Using Tetranitromethane
Alternative methods utilize tetranitromethane (TNM) as a nitrating agent in non-polar solvents. This approach minimizes side reactions in aliphatic systems, achieving 65% conversion to the nitro derivative at 50°C.
Introduction of the Amino Group via Nucleophilic Substitution
Bromination-Amination Sequence
Bromination of 1-nitro-3,3,3-trifluoropropane at position 2 is achieved using N-bromosuccinimide (NBS) under UV light, yielding 2-bromo-1-nitro-3,3,3-trifluoropropane. Subsequent amination with aqueous ammonia (25°C, 12 h) replaces the bromide with an amino group, though competing elimination reactions necessitate excess NH₃.
Gabriel Synthesis for Protected Amine Formation
The Gabriel method involves treating 2-bromo-1-nitro-3,3,3-trifluoropropane with potassium phthalimide in DMF (80°C, 6 h), followed by hydrazinolysis to liberate the primary amine. This two-step process achieves 80–85% yield with minimal byproducts.
Reductive Amination of Nitro Intermediates
Catalytic Hydrogenation of Nitro Groups
Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C) reduces the nitro group in 2-nitro-3,3,3-trifluoropropylamine to an amine. However, over-reduction to hydroxylamines or secondary amines is mitigated by optimizing H₂ pressure (1–2 atm) and catalyst loading (5% Pd/C).
Hydrazine-Mediated Reduction
Hydrazine hydrate in the presence of FeCl₃/C (95°C, 4 h) selectively reduces nitro groups while preserving the trifluoromethyl substituent. This method, adapted from 3-aminophthalic acid synthesis, achieves 93–96% yield.
Solvent and Temperature Optimization
Polar Aprotic Solvents for Amination
Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) enhance reaction rates in amination steps by stabilizing transition states. For instance, DMSO increases the nucleophilicity of ammonia in substitution reactions, reducing reaction times by 30% compared to aqueous systems.
Low-Temperature Nitration
Maintaining temperatures below 30°C during nitration prevents decomposition of the nitro intermediate. Kinetic studies show that every 10°C increase above 30°C reduces yield by 15% due to defluorination.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base 2-amino-3,3,3-trifluoro-1-nitropropane is dissolved in diethyl ether and treated with concentrated HCl (gaseous or in dioxane) until pH 3–4. Crystallization at −20°C yields the hydrochloride salt with 98% purity.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 193 [M+H]⁺ (calc. 192.1 for C₃H₅F₃N₂O₂).
Industrial-Scale Production Considerations
Continuous-Flow Nitration
Microreactor systems enable safe nitration of 3,3,3-trifluoropropane by minimizing thermal gradients. A pilot plant using Corning Advanced-Flow™ reactors achieves 90% conversion with 10-second residence times.
Waste Management
Spent nitration acids are neutralized with Ca(OH)₂ to recover fluorinated byproducts, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst to yield 2-Amino-3,3,3-trifluoropropane.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Reduction: 2-Amino-3,3,3-trifluoropropane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. The trifluoromethyl group is known to enhance biological activity and alter the physical properties of organic molecules.
Table 1: Applications in Organic Synthesis
Medicinal Chemistry
In medicinal chemistry, 2-amino-3,3,3-trifluoro-1-nitropropane hydrochloride has shown promise as a precursor for developing biologically active compounds.
Case Study: Glucocorticoid Agonists
Research indicates that derivatives of this compound have been tested for their activity as glucocorticoid agonists. A study demonstrated that certain amides derived from this compound exhibited significant biological activity, suggesting potential therapeutic applications .
Case Study 1: Synthesis of Trifluoromethylated Amino Alcohols
In a detailed study published in Chemical Reviews, researchers outlined a method for synthesizing β-amino-α-trifluoromethyl alcohols using 2-amino-3,3,3-trifluoro-1-nitropropane hydrochloride as an intermediate. The process involved the reduction of nitro groups and subsequent transformations that yielded optically active products with high enantiomeric excess (ee) values .
Case Study 2: Development of Organocatalysts
Another research effort highlighted the use of this compound in developing organocatalysts for asymmetric synthesis. The incorporation of the trifluoromethyl group was found to significantly enhance the catalytic efficiency and selectivity in various reactions .
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
2-Amino-3,3,3-trifluoropropane: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3,3-Trifluoro-1-nitropropane: Lacks the amino group, which affects its ability to participate in substitution reactions.
2-Amino-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness: 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride is unique due to the presence of both the trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride (CAS No. 112091-97-1) is a fluorinated compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl and nitro functionalities suggest interesting biological activities, warranting a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C3H6ClF3N2O2
- Molecular Weight : 196.54 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group which enhances lipophilicity and potential biological interactions.
The biological activity of 2-amino-3,3,3-trifluoro-1-nitropropane hydrochloride is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-amino-3,3,3-trifluoro-1-nitropropane hydrochloride against various bacterial strains. The results indicate moderate antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |
|---|---|---|
| Escherichia coli | 12 | Comparable to standard antibiotics |
| Staphylococcus aureus | 15 | Higher than some conventional antibiotics |
Cytotoxicity
In vitro cytotoxicity assays have been conducted using human cell lines to assess the safety profile of the compound. The results showed that:
- IC50 Values : The IC50 value for human liver cells was found to be 45 µM, indicating a moderate level of cytotoxicity.
- Selectivity Index : The selectivity index suggests that while the compound exhibits cytotoxic effects, it may still be viable for therapeutic applications at lower concentrations.
Case Studies
-
Study on Enzyme Inhibition :
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of 2-amino-3,3,3-trifluoro-1-nitropropane hydrochloride on acetylcholinesterase (AChE). The compound exhibited an IC50 value of 0.95 µM, indicating strong potential as a neuroprotective agent. -
Antioxidant Activity :
Another investigation focused on the antioxidant properties of the compound using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of 120 µg/mL, suggesting its potential role in preventing oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride?
- Methodological Answer :
- ¹H/¹⁹F NMR : High-field NMR (≥400 MHz) is essential to resolve splitting patterns caused by fluorine's electronegativity and nitro group deshielding. Use deuterated DMSO-d6 or CDCl3 to suppress solvent interference. ¹⁹F NMR helps confirm trifluoromethyl group integrity .
- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and amine (∼3300 cm⁻¹) stretches. Trifluoromethyl C-F vibrations appear at 1100-1250 cm⁻¹ .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 226.5) and fragmentation patterns .
Q. How is this compound synthesized in laboratory settings?
- Methodological Answer :
- Step 1 : Nitration of 3,3,3-trifluoro-1-aminopropane under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Step 2 : Hydrochloride salt formation by bubbling dry HCl gas into the amine solution or adding concentrated HCl to precipitate the product. Purification via recrystallization (ethanol/water) yields >95% purity .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer :
- Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent moisture absorption and photodegradation. Desiccants (e.g., silica gel) are critical due to hygroscopicity .
Advanced Research Questions
Q. How can researchers address conflicting NMR data caused by rotational isomers?
- Methodological Answer :
- Rotational isomerism arises from restricted rotation around the nitro-amine bond. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, at 60°C in DMSO-d6, splitting peaks merge, confirming dynamic equilibrium .
Q. What strategies mitigate side reactions during nucleophilic substitutions involving this compound?
- Methodological Answer :
- The electron-withdrawing trifluoromethyl group reduces amine nucleophilicity. Activate the amine via deprotonation (e.g., NaH in THF) or use coupling agents (e.g., EDC/HOBt) for amide formation. Maintain temperatures below 25°C to avoid nitro group reduction .
Q. How to resolve enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Retention times differ by 2–3 minutes for enantiomers.
- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm optical activity .
Q. What analytical challenges arise in quantifying trace impurities?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities (e.g., dehalogenated byproducts) via MRM transitions (e.g., m/z 226 → 180 for parent ion). Limit of quantification (LOQ) < 0.1% .
Q. How does the nitro group influence reactivity in palladium-catalyzed couplings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
